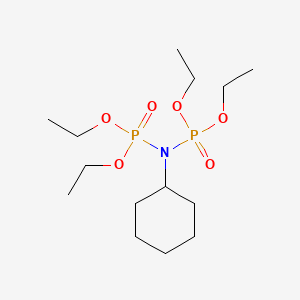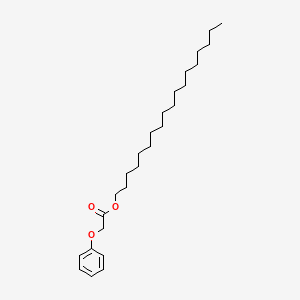
Octadecyl phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl phenoxyacetate: is an organic compound that belongs to the class of esters. It is formed by the esterification of phenoxyacetic acid with octadecanol. This compound is characterized by its long hydrophobic octadecyl chain and a phenoxyacetate group, making it useful in various applications, particularly in the field of surface chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl phenoxyacetate typically involves the esterification reaction between phenoxyacetic acid and octadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Octadecyl phenoxyacetate can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of phenoxyacetic acid and octadecanol.
Oxidation: The phenoxy group in this compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol and phenol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Phenoxyacetic acid and octadecanol.
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenol and octadecanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecyl phenoxyacetate is used as a surfactant and emulsifier in various chemical formulations. Its hydrophobic tail and hydrophilic head allow it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology: In biological research, this compound is used in the preparation of lipid bilayers and liposomes. These structures are essential for studying cell membrane dynamics and drug delivery systems.
Medicine: this compound is explored for its potential in drug delivery applications. Its ability to form stable liposomes makes it a candidate for encapsulating and delivering therapeutic agents to specific target sites in the body.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, coatings, and adhesives. Its surface-active properties improve the performance and durability of these products.
Wirkmechanismus
The mechanism of action of octadecyl phenoxyacetate is primarily based on its amphiphilic nature. The long hydrophobic octadecyl chain interacts with hydrophobic surfaces or molecules, while the phenoxyacetate group interacts with hydrophilic environments. This dual interaction allows this compound to stabilize emulsions, form micelles, and enhance the solubility of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Octadecyl acetate: Similar in having an octadecyl chain but lacks the phenoxy group.
Phenoxyacetic acid esters: Similar in having the phenoxyacetic acid moiety but with different alkyl chains.
Octadecyl alcohol: Similar in having the octadecyl chain but lacks the ester linkage.
Uniqueness: Octadecyl phenoxyacetate is unique due to its combination of a long hydrophobic chain and a phenoxyacetate group. This combination imparts distinct surface-active properties, making it more effective in stabilizing emulsions and forming micelles compared to other similar compounds.
Eigenschaften
CAS-Nummer |
112208-99-8 |
|---|---|
Molekularformel |
C26H44O3 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
octadecyl 2-phenoxyacetate |
InChI |
InChI=1S/C26H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28-26(27)24-29-25-21-18-17-19-22-25/h17-19,21-22H,2-16,20,23-24H2,1H3 |
InChI-Schlüssel |
QXNQGHVSCHRCHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
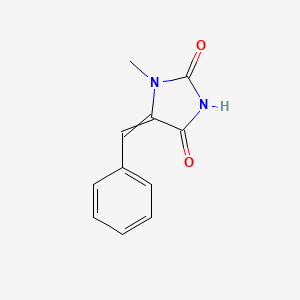

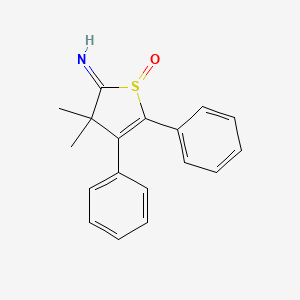
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
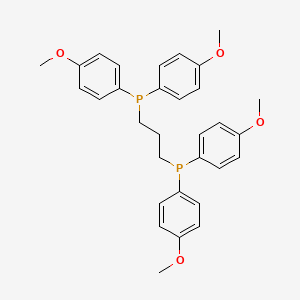
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
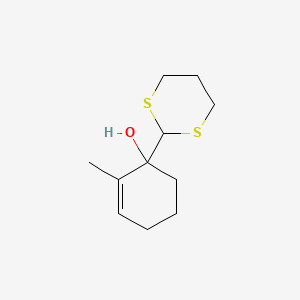
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)

![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
